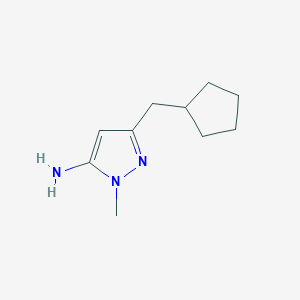
4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, featuring a difluoroacetyl group and a dimethyloxolanone ring, makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one typically involves the reaction of 2,2-dimethyloxolan-3-one with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives .
Aplicaciones Científicas De Investigación
4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2-Difluoroacetyl)benzonitrile: Shares the difluoroacetyl group but has a different aromatic structure.
N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides: Contains a difluoromethyl group and a thiadiazole ring
Uniqueness
4-(2,2-Difluoroacetyl)-2,2-dimethyloxolan-3-one is unique due to its combination of a difluoroacetyl group and a dimethyloxolanone ring, which imparts distinct chemical and physical properties. This combination makes it particularly valuable for applications requiring both fluorine’s electronic effects and the stability of the oxolanone ring .
Propiedades
Fórmula molecular |
C8H10F2O3 |
|---|---|
Peso molecular |
192.16 g/mol |
Nombre IUPAC |
4-(2,2-difluoroacetyl)-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C8H10F2O3/c1-8(2)6(12)4(3-13-8)5(11)7(9)10/h4,7H,3H2,1-2H3 |
Clave InChI |
BYOKVKNQJBSJAG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C(CO1)C(=O)C(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


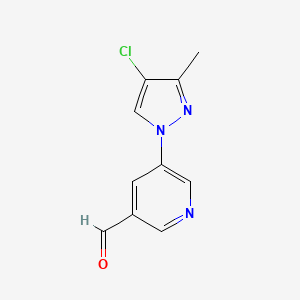
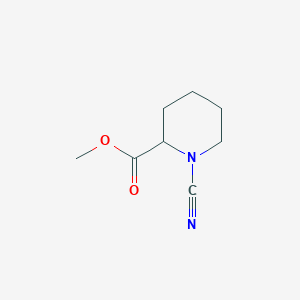
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13320446.png)
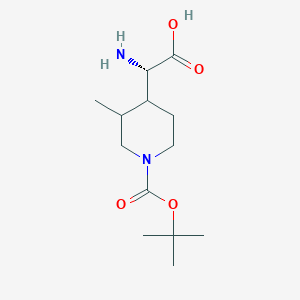


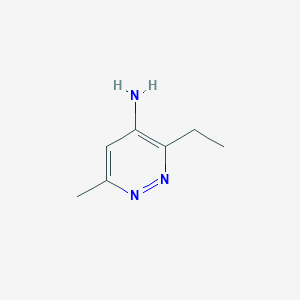
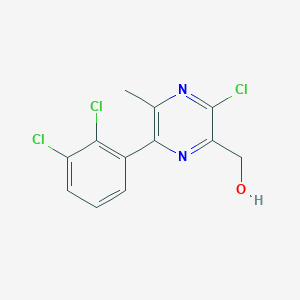
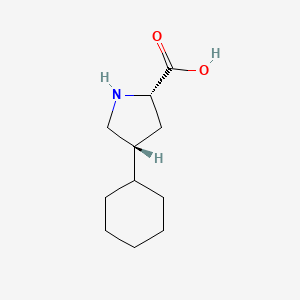
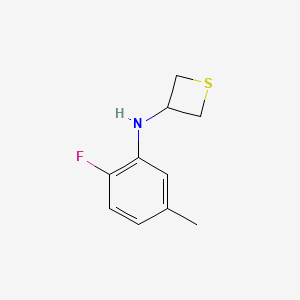
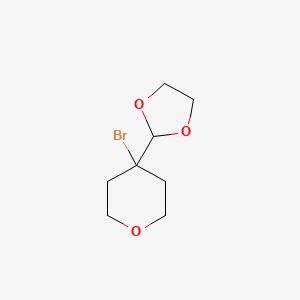
![Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B13320508.png)
